molecular formula C9H16ClN5 B12302533 Propazine-d14 (di-iso-propyl-d14)

Propazine-d14 (di-iso-propyl-d14)

Cat. No.: B12302533
M. Wt: 243.79 g/mol
InChI Key: WJNRPILHGGKWCK-ZVEBFXSZSA-N
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Description

Propazine-d14 (di-iso-propyl-d14) is a stable isotope-labeled compound used primarily in environmental testing and research. It is a derivative of propazine, a herbicide belonging to the triazine class. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the iso-propyl groups, making it useful for various analytical applications .

Preparation Methods

The synthesis of Propazine-d14 (di-iso-propyl-d14) involves the incorporation of deuterium into the iso-propyl groups of propazine. This can be achieved through several synthetic routes, including:

Industrial production methods typically involve large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Propazine-d14 (di-iso-propyl-d14) undergoes various chemical reactions, similar to its non-deuterated counterpart. These include:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propazine-d14 (di-iso-propyl-d14) has several scientific research applications, including:

    Environmental Testing: It is used as a reference standard in the analysis of environmental samples to detect and quantify the presence of propazine and its metabolites.

    Analytical Chemistry: The compound is used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior and fate of propazine in various matrices.

    Biological Studies: It is used to investigate the metabolism and bioaccumulation of propazine in biological systems.

    Medical Research: The compound can be used to study the potential endocrine-disrupting effects of propazine and its metabolites.

Mechanism of Action

The mechanism of action of Propazine-d14 (di-iso-propyl-d14) is similar to that of propazine. It primarily acts as an inhibitor of photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the disruption of ATP synthesis and ultimately results in the death of the plant. The molecular targets involved include the D1 protein of the photosystem II complex .

Comparison with Similar Compounds

Propazine-d14 (di-iso-propyl-d14) can be compared with other deuterated triazine herbicides, such as:

    Atrazine-d5: Another deuterated triazine used in similar applications.

    Simazine-d10: A deuterated analog of simazine, used for environmental and analytical studies.

The uniqueness of Propazine-d14 (di-iso-propyl-d14) lies in its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy .

Properties

Molecular Formula

C9H16ClN5

Molecular Weight

243.79 g/mol

IUPAC Name

6-chloro-2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,5D,6D

InChI Key

WJNRPILHGGKWCK-ZVEBFXSZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C

Origin of Product

United States

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